3,6-Acridinediamine, 2,7,9-trimethyl-, monohydrochloride
Description
3,6-Acridinediamine, 2,7,9-trimethyl-, monohydrochloride is a useful research compound. Its molecular formula is C16H18ClN3 and its molecular weight is 287.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115905. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,7,9-trimethylacridine-3,6-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.ClH/c1-8-4-11-10(3)12-5-9(2)14(18)7-16(12)19-15(11)6-13(8)17;/h4-7H,17-18H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFPXGWBWIPSHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(C=C(C(=C3)C)N)N=C2C=C1N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063358 | |
Record name | 2,7,9-Trimethylacridine-3,6-diamine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4215-95-6 | |
Record name | 3,6-Acridinediamine, 2,7,9-trimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4215-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. 46040 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004215956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Euchrysine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115905 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-Acridinediamine, 2,7,9-trimethyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,7,9-Trimethylacridine-3,6-diamine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7,9-trimethylacridine-3,6-diamine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.954 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the spectral properties of Euchrysin and how do they compare to Acridine Orange?
A: Research has shown that the absorption and fluorescence spectra of Euchrysin can vary depending on the sample. One study found a sample labeled "GGNX" with absorption and fluorescence maxima at 435 nm and 515 nm, respectively []. Another unlabeled sample displayed spectral characteristics almost identical to Acridine Orange, with maxima at 492 nm and 535 nm []. While both dyes exhibit fluorescence metachromasy, the spectral shift in Euchrysin is less pronounced compared to Acridine Orange, making color differentiation more challenging [].
Q2: How does Euchrysin interact with biological systems?
A: Euchrysin has been utilized as a histological dye to study the functional anatomy of lymph nodes in rabbits []. Intravenous injection of Euchrysin led to alterations in the paracortical zones, highlighting the paracortical cords as the fundamental anatomical units of the thymus-dependent paracortical area [, ]. These cords, rich in lymphocytes, play a crucial role in cell trafficking and immune responses [].
Q3: What is the role of Euchrysin in studying cellular activity?
A: Euchrysin has been used as a probe to assess lysosomal activity in mouse lymphocytes []. Upon activation by concanavalin A, lymphocytes exhibited increased uptake of Euchrysin, indicating enhanced lysosomal activity. This increase was significantly diminished in the presence of Cyclosporin A, suggesting the drug's interference with early lymphocyte activation processes, including lysosomal maturation [].
Q4: Are there any known applications of Euchrysin in toxicological studies?
A: Euchrysin has been employed as a marker to assess the toxicity of lindane on human leukocytes []. The study demonstrated that vitamin E provided protection against lindane-induced toxicity, evidenced by the maintenance of normal nucleologram values in lymphocytes, similar to the control group, using Euchrysin staining [].
Q5: Are there historical research papers available on Euchrysin?
A: Yes, there are several historical research papers available that explore the use of Euchrysin as a fluorochrome in microscopy [, ]. These papers, while lacking abstracts, highlight the historical context of Euchrysin's application in biological research.
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